molecular formula C12H14N2O3 B12923202 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate

Cat. No.: B12923202
M. Wt: 234.25 g/mol
InChI Key: XTIVQEFBGSGGEV-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate typically involves the reaction of 1-methyl-1H-indazole-4-ol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The reaction can be represented as follows:

[ \text{1-Methyl-1H-indazole-4-ol} + \text{Ethyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indazole-4-acetic acid
  • 2-(1H-Indazol-1-yl)ethanol
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetate group and the indazole moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(1-methylindazol-4-yl)oxyethyl acetate

InChI

InChI=1S/C12H14N2O3/c1-9(15)16-6-7-17-12-5-3-4-11-10(12)8-13-14(11)2/h3-5,8H,6-7H2,1-2H3

InChI Key

XTIVQEFBGSGGEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=CC2=C1C=NN2C

Origin of Product

United States

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